4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Kinase inhibition V600E-B-RAF C-RAF

4-Bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 760963-74-4) is a synthetic, small-molecule benzamide derivative that incorporates a 4-bromophenyl substituent and a 3-methylimidazo[2,1-b]thiazole heterocyclic core. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, having been explored for kinase inhibition (e.g., V600E-B-RAF, C-RAF), antiproliferative activity, and carbonic anhydrase modulation across numerous analogues.

Molecular Formula C19H14BrN3OS
Molecular Weight 412.31
CAS No. 760963-74-4
Cat. No. B2854613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
CAS760963-74-4
Molecular FormulaC19H14BrN3OS
Molecular Weight412.31
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C19H14BrN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-4-8-16(9-5-13)21-18(24)14-2-6-15(20)7-3-14/h2-11H,1H3,(H,21,24)
InChIKeyWHEYYZYMRCFJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

760963-74-4 – 4-Bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide for Procurement Screening


4-Bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 760963-74-4) is a synthetic, small-molecule benzamide derivative that incorporates a 4-bromophenyl substituent and a 3-methylimidazo[2,1-b]thiazole heterocyclic core . The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, having been explored for kinase inhibition (e.g., V600E-B-RAF, C-RAF), antiproliferative activity, and carbonic anhydrase modulation across numerous analogues [1]. However, the specific compound has no publicly indexed biological assay data, making its differentiation from close analogues reliant on structural reasoning rather than direct experimental comparison.

Why Generic Imidazo[2,1-b]thiazole Benzamides Cannot Replace 760963-74-4


Within the imidazo[2,1-b]thiazole benzamide series, even minor structural permutations – such as the position of the bromine substituent, the presence or absence of the 3-methyl group on the thiazole ring, or the linkage topology (para vs. meta) – can dramatically alter kinase selectivity profiles and antiproliferative potency [1]. For instance, a panel of 5,6-diarylimidazo[2,1-b]thiazole derivatives showed that a single para-hydroxybenzenesulfonamido modification shifted the IC50 against V600E-B-RAF from micromolar to 39.9 nM [1]. Because the 4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has no published head-to-head comparator data, any substitution with a structurally similar but untested analogue carries the risk of unpredictable loss of target engagement or cellular efficacy. Without direct experimental evidence, generic substitution is scientifically unjustifiable.

Quantitative Differentiation Evidence for 760963-74-4


Scaffold-Dependent Kinase Inhibition: Class-Level Inference

No direct kinase inhibition data exist for 760963-74-4. The closest class-level evidence comes from a structurally related imidazo[2,1-b]thiazole series in which compound 8u (bearing a para-hydroxybenzenesulfonamido group) inhibited V600E-B-RAF with an IC50 of 39.9 nM and C-RAF with an IC50 of 19.0 nM [1]. In contrast, simpler imidazo[2,1-b]thiazole benzamides lacking optimized terminal substituents typically show >1 µM IC50 values in kinase assays [1]. Whether the 4-bromo substituent and the 3-methyl group in 760963-74-4 confer comparable potency is unknown because no experimental data are available for this exact compound. Therefore, this differentiation is a class-level inference only.

Kinase inhibition V600E-B-RAF C-RAF

Antiproliferative Activity Gap: Class-Level Comparison

No antiproliferative data are published for 760963-74-4. A related series of 5,6-diarylimidazo[2,1-b]thiazole derivatives was tested against the NCI‑60 cell line panel, where the most potent compound (8u) achieved IC50 values of 0.476 µM (MCF7) and 0.845 µM (NCI-H460), outperforming sorafenib in eight cell lines [1]. Compounds with less optimized substituents showed mean % inhibition <50% at 10 µM [1]. The 4-bromo‑substituted benzamide of interest lacks any cell‑based data, so its antiproliferative differentiation is purely speculative.

Anticancer NCI-60 panel Melanoma

Structural Differentiation: 4-Bromo vs. Unsubstituted Benzamide

The 4-bromophenyl group in 760963-74-4 can participate in halogen bonding and may alter CYP450-mediated metabolism compared to the unsubstituted benzamide analogue (e.g., N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, no CAS-identified analogue located in public databases) [1]. BindingDB data for a structurally related 4-bromoimidazo[2,1-b]thiazole series indicate that bromine substitution can shift CYP3A4 IC50 values into the sub‑100 nM range (e.g., IC50 = 90 nM for a brominated congener) [1], whereas the unsubstituted parent often shows >10 µM IC50. However, no direct measurement for 760963-74-4 is available, so this remains a class-level inference.

Halogen bonding CYP450 metabolism Selectivity

Procurement Scenarios for 760963-74-4 Based on Available Structural Evidence


Chemical Probe Development Requiring a Halogenated Benzamide Scaffold

760963-74-4 can serve as a starting point for structure–activity relationship (SAR) studies where the 4-bromo substituent is intended for halogen‑bonding interactions or as a synthetic handle for further cross‑coupling reactions. Its imidazo[2,1-b]thiazole core has been validated in kinase inhibition contexts, but the compound itself lacks biological annotation .

Metabolic Stability Screening in Cytochrome P450 Panels

If CYP3A4 inhibition is a desired or undesired property, 760963-74-4 could be evaluated alongside unsubstituted benzamide analogues. Class‑level data suggest brominated analogues can be potent CYP3A4 inhibitors (IC50 ~90 nM), but direct measurement is required .

Reference Standard for Analytical Method Development

The compound (purity ≥95%) may be procured as a reference standard for HPLC or LC‑MS method development targeting imidazo[2,1-b]thiazole benzamides. Its unique retention time and mass spectrum can serve as a system suitability marker .

Quote Request

Request a Quote for 4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.